molecular formula C15H14O3 B8743221 [1,1'-Biphenyl]-2-carboxylic acid, 4'-(hydroxymethyl)-, methyl ester

[1,1'-Biphenyl]-2-carboxylic acid, 4'-(hydroxymethyl)-, methyl ester

Cat. No. B8743221
M. Wt: 242.27 g/mol
InChI Key: HCRFHWQUDDECED-UHFFFAOYSA-N
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Patent
US08673889B2

Procedure details

Sodium borohydride (111 mg) was added to the compound (400 mg) prepared in Example 4 in methanol solution (10 mL) and stirred for 1 hour at room temperature. The reaction mixture was concentrated and extracted with 1 mol/L hydrochloric acid and ethyl acetate. The organic layer was washed with saturated sodium and dried by anhydrous sodium sulfate, and then concentrated to obtain the titled compound (400 mg) having the following physical data.
Quantity
111 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:12]([C:17]([O:19][CH3:20])=[O:18])=[CH:13][CH:14]=[CH:15][CH:16]=2)=[CH:7][CH:6]=1)=[O:4]>CO>[OH:4][CH2:3][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:12]([C:17]([O:19][CH3:20])=[O:18])=[CH:13][CH:14]=[CH:15][CH:16]=2)=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
111 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
400 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 mol/L hydrochloric acid and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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